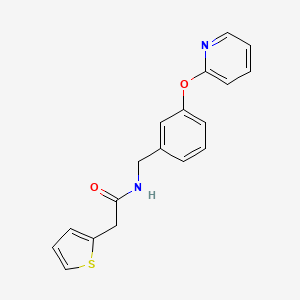

N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide

Description

N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridinyloxy-benzyl group linked to a thiophene-containing acetamide core. This compound’s design integrates aromatic and heterocyclic moieties, which are common in medicinal chemistry for modulating biological activity and pharmacokinetics .

Properties

IUPAC Name |

N-[(3-pyridin-2-yloxyphenyl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-17(12-16-7-4-10-23-16)20-13-14-5-3-6-15(11-14)22-18-8-1-2-9-19-18/h1-11H,12-13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPHNMVBKDKVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyridin-2-yloxybenzyl intermediate: This step involves the reaction of 3-bromobenzyl alcohol with pyridine-2-ol in the presence of a base such as potassium carbonate to form the pyridin-2-yloxybenzyl intermediate.

Acylation reaction: The intermediate is then subjected to an acylation reaction with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

Use of high-purity reagents: Ensuring the starting materials and reagents are of high purity to minimize impurities in the final product.

Controlled reaction conditions: Maintaining precise temperature, pressure, and pH conditions to optimize the reaction efficiency.

Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: Its unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or altering enzyme conformation. The pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Key Observations :

- Synthesis Complexity : The target compound likely requires multi-step synthesis, akin to analogs in and , involving activation of carboxylic acids (e.g., to acyl chlorides) and coupling with amines .

- Substituent Impact : The pyridinyloxy-benzyl group in the target compound may enhance solubility and binding affinity compared to simpler aryl groups (e.g., methoxyphenyl in ).

Physicochemical Properties

- Melting Points: Analogs with rigid structures (e.g., phenoxy-acryloyl derivatives in ) have higher melting points (196–210°C), indicating strong intermolecular interactions. The target compound’s melting point may fall within this range due to its aromatic and heterocyclic content .

- Spectroscopic Features : All analogs exhibit characteristic IR peaks for NH (~3300 cm⁻¹) and C=O (~1680 cm⁻¹), consistent with the acetamide core. ¹H NMR signals for thiophene protons (~6.5–7.5 ppm) and aromatic benzyl/pyridinyl groups (~7.0–8.5 ppm) are expected in the target compound .

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)-2-(thiophen-2-yl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a pyridine ring linked to a benzyl group, which is further connected to a thiophene moiety through an acetamide functional group. The synthesis of similar compounds typically involves multi-step organic reactions, often employing methods such as nucleophilic substitution and coupling reactions. For instance, the synthesis of related benzothiophene derivatives has been reported using a one-pot method involving 2-mercaptobenzoic acid and aryl bromomethyl ketones under basic conditions, demonstrating the versatility of thiophene-based scaffolds in drug design .

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, certain thiophene derivatives have shown potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential metabolic pathways .

Antitumor Activity

This compound has been evaluated for its antitumor properties. Preliminary results suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For instance, it may act as a potent inhibitor of tyrosinase, an enzyme implicated in melanin production and associated with hyperpigmentation disorders. Inhibition assays have shown that derivatives exhibit IC50 values in the low micromolar range, indicating strong inhibitory activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiophene derivatives, this compound was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effect on MCF-7 breast cancer cells. The treatment resulted in a significant decrease in cell viability (approximately 70% at 50 µM concentration), with flow cytometry analysis revealing an increase in apoptotic cells.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : Interaction with lipid membranes leading to leakage and cell death.

- Enzyme Inhibition : Competitive inhibition at active sites of key enzymes involved in metabolic pathways.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins facilitating programmed cell death.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.